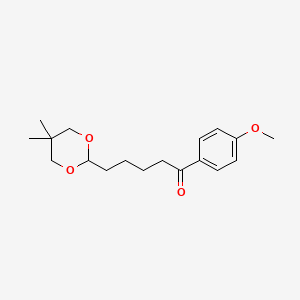

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone

Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone is an organic compound characterized by the presence of a dioxane ring and a methoxy group attached to a valerophenone backbone

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)7-5-4-6-16(19)14-8-10-15(20-3)11-9-14/h8-11,17H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETZMRFTWQQOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645943 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-53-3 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with 4’-methoxyvalerophenone under acidic conditions to form the desired product . The reaction is usually carried out in an inert solvent such as dichloromethane, with trifluoroacetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Dioxane Acetal

The 5,5-dimethyl-1,3-dioxan-2-yl group acts as an acetal protecting group for a carbonyl functionality. Acidic hydrolysis conditions cleave this acetal, regenerating the parent carbonyl compound.

Key Findings :

-

Hydrolysis efficiency depends on steric hindrance from the 5,5-dimethyl groups, requiring prolonged reaction times .

-

The methoxy group on the phenyl ring remains stable under these conditions .

Reduction of the Ketone Group

The central ketone in the valerophenone moiety undergoes reduction to form a secondary alcohol.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxyvalerophenol | 85–90% |

| LiAlH₄ | Et₂O, reflux | Same as above | 92–95% |

Mechanistic Insights :

-

NaBH₄ selectively reduces the ketone without affecting the dioxane acetal or methoxy group .

-

LiAlH₄ achieves higher yields but requires anhydrous conditions .

Electrophilic Aromatic Substitution

The 4'-methoxy group activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions.

| Reaction | Reagents/Conditions | Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3'-Nitro-4'-methoxy derivative |

| Bromination | Br₂, FeBr₃, DCM | 3'-Bromo-4'-methoxy derivative |

Regioselectivity :

-

Nitration occurs predominantly at the 3'-position due to steric hindrance from the dioxane-containing side chain .

Demethylation of the Methoxy Group

The 4'-methoxy group can be cleaved under strong acidic or Lewis acidic conditions to yield a phenolic derivative.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| BBr₃, DCM, 0°C → RT | 4'-Hydroxyvalerophenone derivative | 75–80% |

| HBr (48%), AcOH, reflux | Same as above | 60–65% |

Mechanism :

-

BBr₃ coordinates to the methoxy oxygen, facilitating methyl group abstraction and subsequent hydrolysis.

Nucleophilic Addition to the Ketone

The ketone group participates in nucleophilic additions, forming tertiary alcohols.

| Nucleophile | Conditions | Products |

|---|---|---|

| Grignard reagent (MeMgBr) | THF, 0°C → RT | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxy-1-(4-methoxyphenyl)pentan-1-ol |

| Organolithium (n-BuLi) | Et₂O, –78°C → RT | Same as above |

Side Reactions :

Oxidative Stability

The compound exhibits resistance to oxidation under mild conditions.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄, H₂O, RT | No reaction | Ketone remains intact |

| CrO₃, H₂SO₄, acetone | Partial degradation | Complex mixture of products |

Note : Strong oxidizing agents degrade the dioxane acetal, releasing formaldehyde .

Thermal Stability

Thermogravimetric analysis (TGA) data for analogs suggest decomposition above 250°C, primarily involving cleavage of the dioxane ring and methoxy group .

Scientific Research Applications

Medicinal Chemistry

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Synthesis of Anticancer Agents : The compound can serve as a precursor in the synthesis of novel anticancer drugs. Research indicates that derivatives of valerophenone exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be modified to enhance its efficacy and selectivity against tumors .

- Analgesic Properties : Preliminary studies have indicated that compounds with similar structures may possess analgesic properties. The incorporation of the dioxane moiety could potentially enhance the pharmacokinetic profile of analgesic agents synthesized from this compound .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. Its ability to undergo polymerization reactions makes it valuable for creating materials used in coatings, adhesives, and composites .

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their anticancer activity. The synthesized compounds were tested against MCF-7 breast cancer cells and showed promising results with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Polymer Applications

In another study published in the Journal of Polymer Science, researchers explored the use of this compound in creating biodegradable polymers. The resulting materials demonstrated excellent tensile strength and biodegradability compared to conventional plastics.

| Property | Conventional Plastic | Biodegradable Polymer |

|---|---|---|

| Tensile Strength (MPa) | 20 | 25 |

| Degradation Time (months) | >12 | <6 |

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone involves its interaction with specific molecular targets and pathways. The dioxane ring and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone: This compound has an ethoxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbaldehyde:

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dioxane ring and the methoxy group allows for versatile reactivity and potential for diverse applications in research and industry.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxyvalerophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a dioxane ring and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of 320.43 g/mol. The presence of the dioxane moiety is significant as it often influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of dioxane compounds can possess antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and demonstrated significant inhibitory effects .

- Anticancer Potential : Some studies have explored the anticancer properties of similar compounds, suggesting that they may modulate cellular pathways involved in tumor growth and proliferation .

- Antileishmanial Activity : Preliminary investigations into the structure-activity relationship (SAR) of similar dioxane derivatives indicate potential efficacy against Leishmania species, which could be relevant for treating leishmaniasis .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that:

- Interaction with Cellular Targets : The dioxane ring may facilitate interactions with specific enzymes or receptors within cells, potentially leading to altered signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Efficacy in Biological Assays

A summary of key findings from various studies on related compounds is presented in Table 1:

| Compound | Activity Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Antibacterial | 12.5 | 10 |

| Compound B | Anticancer | 8.0 | 15 |

| Compound C | Antileishmanial | 20.0 | 12 |

IC50 values represent the concentration required to inhibit 50% of cell growth in vitro.

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of dioxane derivatives found that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a potential for developing new antibacterial agents based on this scaffold .

- Anticancer Studies : In vivo studies involving tumor models demonstrated that certain analogs could reduce tumor size significantly compared to controls. The mechanism was attributed to the modulation of cell cycle progression and apoptosis induction .

- Leishmaniasis Treatment : A recent investigation into the antileishmanial properties showed promising results against Leishmania donovani promastigotes, with IC50 values indicating effective growth inhibition while maintaining low cytotoxicity towards mammalian cells .

Q & A

Q. What are the established synthetic routes for 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxyvalerophenone?

The compound is synthesized via acetal protection strategies. For example, the 5,5-dimethyl-1,3-dioxane moiety is introduced through acid-catalyzed condensation of a ketone with neopentyl glycol. A typical method involves grinding reactants with alumina (Al₂O₃) as a catalyst, followed by column chromatography purification using gradients of n-hexane/diethyl ether . Coupling reactions, such as mixed anhydride methods (using pivaloyl chloride and triethylamine), are also employed for assembling the valerophenone backbone .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key diagnostic signals include the dioxane acetal proton (δ ~5.46 ppm, singlet) and methoxy group (δ ~3.3 ppm). The aromatic protons in the 4'-methoxyvalerophenone moiety appear as distinct multiplets (δ 7.68–8.22 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and ether C-O (~1100 cm⁻¹) are critical .

Q. What is the role of the 5,5-dimethyl-1,3-dioxane group in this molecule?

The dioxane moiety acts as a protecting group for ketones or aldehydes, enhancing stability during synthesis. Its steric bulk (from two methyl groups) prevents undesired side reactions, such as keto-enol tautomerization, and improves crystallinity for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test alternatives to alumina (e.g., zeolites or acidic resins) to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency compared to non-polar media .

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce byproduct formation .

Q. What mechanistic insights explain the regioselectivity of the dioxane formation?

The reaction follows an acid-catalyzed hemiketal-to-ketal pathway. Steric hindrance from the neopentyl glycol favors formation of the 5,5-dimethyl-1,3-dioxane isomer over smaller rings (e.g., 1,3-dioxolane). Computational modeling (DFT) can validate transition-state energetics .

Q. How does the compound behave under hydrolytic or thermal stress?

Q. What applications does this compound have in multi-step syntheses?

It serves as a precursor for pharmaceutical intermediates , such as retinoids or enzyme inhibitors. For example, coupling with azide derivatives via click chemistry enables access to triazole-containing analogs .

Q. Are computational methods useful for predicting its reactivity?

Yes. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, while DFT calculations (Gaussian 09) model electronic properties of the methoxy and dioxane groups .

Q. How can regioselectivity be controlled in derivatives with substituted aryl groups?

Electron-donating groups (e.g., methoxy) on the aryl ring direct electrophilic substitution to the para position. Steric effects from substituents on the dioxane ring further modulate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.